molecular formula C19H30N4O2 B6966379 4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide

4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6966379
M. Wt: 346.5 g/mol
InChI Key: NPMVYTXUQLHFKT-UHFFFAOYSA-N
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Description

4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclohexylmethyl group, a methoxypyridinyl moiety, and a piperazine ring linked to a carboxamide group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperazine ring with cyclohexylmethyl halides under basic conditions.

    Attachment of the Methoxypyridinyl Moiety: The methoxypyridinyl group is introduced via nucleophilic substitution reactions, often using 6-methoxypyridine-2-carbaldehyde or similar derivatives.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted piperazine with isocyanates or carboxylic acid derivatives to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridinyl moiety, leading to the formation of hydroxylated or demethylated products.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The piperazine ring and the methoxypyridinyl moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives or demethylated products.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide has been studied for its potential as a pharmacological agent. It may exhibit activity against certain receptors or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an agonist or antagonist at specific biological targets, offering possibilities for treating various diseases.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide: Unique due to its specific substitution pattern and potential biological activity.

    N-(2-pyridylmethyl)piperazine derivatives: Similar in structure but may lack the cyclohexylmethyl group, affecting their biological activity.

    Piperazine carboxamides: A broad class with varying substituents, each with distinct properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-25-18-9-5-8-17(21-18)14-20-19(24)23-12-10-22(11-13-23)15-16-6-3-2-4-7-16/h5,8-9,16H,2-4,6-7,10-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMVYTXUQLHFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CNC(=O)N2CCN(CC2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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